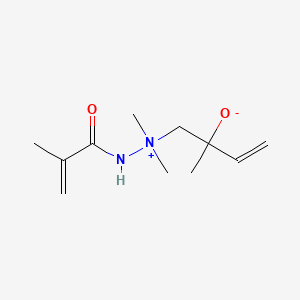![molecular formula C17H36O4 B15192067 Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- CAS No. 88299-47-2](/img/structure/B15192067.png)
Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeceth-3 is a surfactant and emulsifier commonly used in cosmetic products. It is a polyethylene glycol ether of undecyl alcohol, which means it has both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This dual compatibility allows it to mix water and oil, making it an essential ingredient in many personal care products .
Métodos De Preparación
Undeceth-3 is synthesized through the ethoxylation of undecyl alcohol. This process involves the reaction of undecyl alcohol with ethylene oxide under controlled conditions. The number “3” in Undeceth-3 indicates the average number of ethylene oxide units added to the undecyl alcohol molecule. Industrial production typically involves the use of catalysts to control the reaction rate and ensure the desired degree of ethoxylation .
Análisis De Reacciones Químicas
Undeceth-3 primarily undergoes reactions typical of ethoxylated compounds. These include:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions where the ethoxylate chain can be modified or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Undeceth-3 has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and improve reaction efficiency.
Biology: Employed in biological assays and experiments where emulsification of hydrophobic substances is required.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in cosmetics, detergents, and cleaning agents due to its excellent emulsifying and surfactant properties
Mecanismo De Acción
The mechanism of action of Undeceth-3 is based on its ability to reduce surface tension between different phases, such as oil and water. This is achieved through its amphiphilic structure, where the hydrophilic polyethylene glycol chain interacts with water, and the lipophilic undecyl chain interacts with oils. This interaction stabilizes emulsions and ensures the even distribution of ingredients in formulations .
Comparación Con Compuestos Similares
Undeceth-3 is part of a family of ethoxylated alcohols, which includes compounds like Deceth-3, Octeth-3, and Laureth-3. These compounds share similar properties but differ in the length of their alkyl chains. For example:
Deceth-3: Has a decyl (10-carbon) chain.
Octeth-3: Has an octyl (8-carbon) chain.
Laureth-3: Has a lauryl (12-carbon) chain. Undeceth-3 is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in certain formulations
Propiedades
Número CAS |
88299-47-2 |
|---|---|
Fórmula molecular |
C17H36O4 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-[2-(2-undecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h18H,2-17H2,1H3 |
Clave InChI |
ASULYNFXTCGEAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


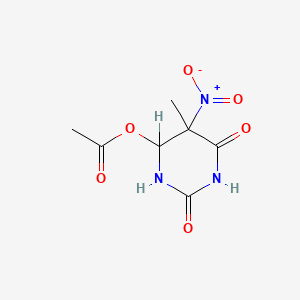
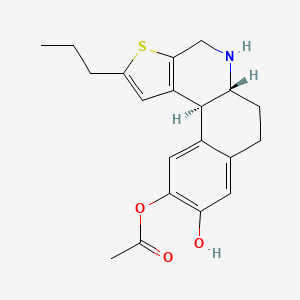
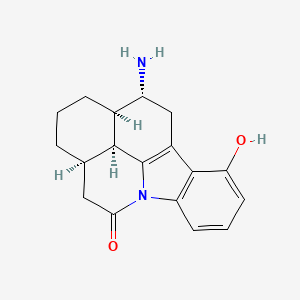
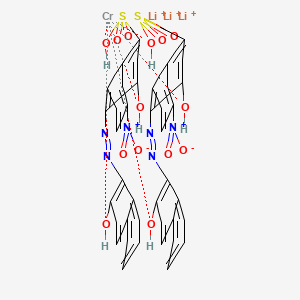
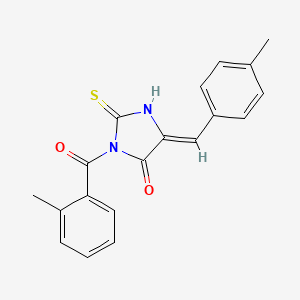
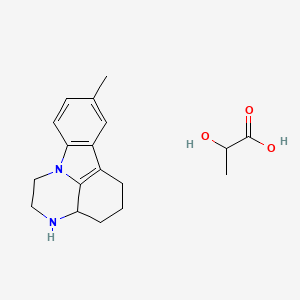
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)

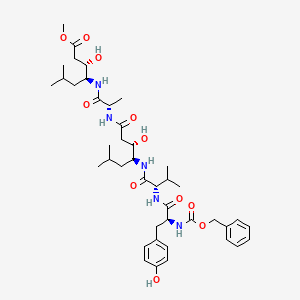


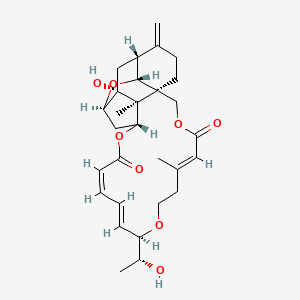
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
